molecular formula C8H7F5N2OS B15386015 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B15386015
M. Wt: 274.21 g/mol
InChI Key: FXWCBVOGZFUQNU-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a fluorinated phenylhydrazine derivative characterized by two key substituents: a difluoromethoxy group (-OCF₂H) at the para position and a trifluoromethylthio group (-SCF₃) at the meta position of the phenyl ring.

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-5-2-1-4(15-14)3-6(5)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

FXWCBVOGZFUQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)OC(F)F

Origin of Product

United States

Biological Activity

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of difluoromethoxy and trifluoromethylthio groups, suggests significant interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C11H9F5N2O2S
Molecular Weight 300.25 g/mol
IUPAC Name 1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine
Canonical SMILES CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F

The compound's structure allows for diverse interactions with biomolecules, potentially influencing various biological pathways.

The biological activity of 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the difluoromethoxy and trifluoromethylthio groups enhance the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes, including:

  • Cyclooxygenase-2 (COX-2) : Demonstrated moderate inhibition, which may suggest anti-inflammatory properties.
  • Lipoxygenases (LOX-5 and LOX-15) : Also exhibited moderate inhibitory effects, indicating potential in managing inflammatory responses.

In silico molecular docking studies revealed hydrogen bonding interactions between the compound and enzyme active sites, which likely contribute to its observed biological effects .

Anticancer Properties

1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine has been evaluated for its anticancer activity against various cell lines, including:

  • MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Hek293 (human embryonic kidney cells) : Lower cytotoxicity compared to MCF-7 cells suggests selectivity toward cancerous cells.

Case Studies

  • Study on COX-2 Inhibition : A study reported that derivatives of this compound exhibited dual inhibitory effects against COX-2 and lipoxygenases, suggesting a potential therapeutic role in treating inflammatory diseases .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this hydrazine derivative on MCF-7 cells, revealing an IC50 value that supports its potential as an anticancer agent .

Similar Compounds

The biological activity of 1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine can be compared to other hydrazine derivatives:

CompoundBiological Activity
1-(3-Difluoromethoxy)-2-trifluoromethylthio phenyl hydrazoneModerate COX-2 inhibition
1-(4-Fluorophenyl)-3-hydrazoneHigher cytotoxicity against MCF-7

These comparisons highlight the unique properties of the target compound that may confer enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact

  • Difluoromethoxy (-OCF₂H) : Enhances metabolic stability compared to methoxy (-OCH₃) by resisting cytochrome P450 oxidation. Observed in roflumilast, this group contributes to PDE4 inhibition potency (IC₅₀: 0.8 nM) .
  • Trifluoromethylthio (-SCF₃) : Increases lipophilicity (logP ~2.5) and electron-withdrawing effects compared to -CF₃ or -SCH₃. This group may improve membrane permeability in the target compound vs. simpler fluorinated analogs .
  • Hydrazine Core : Facilitates condensation reactions to form heterocycles (e.g., triazoles, pyrazoles), as seen in and . However, the target compound’s bulky substituents may limit such reactivity without tailored conditions .

Research Findings and Data

Physicochemical Properties

Property Target Compound Roflumilast CP 55
Molecular Weight ~300 g/mol (estimated) 403.2 g/mol 438.3 g/mol
logP ~3.0 (predicted) 3.5 4.1
Electron Effects Strong (-I from -OCF₂H, -SCF₃) Moderate (-I from -OCF₂H) Strong (-I from -CF₃, -Br)

Q & A

Q. What are the established synthetic routes for 1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine, and how can reaction conditions be optimized for high yield?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrazine coupling. For example, trifluoromethylthio groups are introduced via sulfenylation using reagents like F₃CSCl under controlled temperatures (40–60°C). Hydrazine attachment to the phenyl ring requires anhydrous conditions to avoid side reactions. Optimization strategies include using polar aprotic solvents (e.g., DMF), monitoring reaction progress via TLC, and employing catalysts like TiO₂-ZnO nanocomposites to enhance efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrazine linkage.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected m/z for C₉H₈F₅N₂O₂S).
  • Chromatography : HPLC or GC-MS to assess purity (>98%) and detect impurities .

Q. What are the key physicochemical properties influenced by difluoromethoxy and trifluoromethylthio substituents?

  • Lipophilicity : Trifluoromethylthio (S-CF₃) increases logP, enhancing membrane permeability.
  • Electron-withdrawing effects : Difluoromethoxy (O-CF₂H) stabilizes the phenyl ring, altering reactivity in electrophilic substitutions.
  • Thermal stability : Fluorinated groups improve thermal resistance, validated via TGA/DSC .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in molecular docking studies?

Molecular docking reveals that the trifluoromethylthio group forms hydrophobic interactions with enzyme active sites (e.g., α-glucosidase), while the hydrazine moiety hydrogen-bonds with catalytic residues. Free energy calculations (ΔG) suggest strong binding affinity (−8.5 to −10.2 kcal/mol), making it a candidate for enzyme inhibition studies .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Substituent positioning : The 3-(trifluoromethylthio) group enhances antimicrobial activity compared to 4-ethoxy analogs.
  • Hydrazine modification : N-acylation or aryl substitution (e.g., chlorophenyl) increases potency against bacterial strains (MIC: 2–8 µg/mL vs. 16 µg/mL for parent compound) .

Q. How do solvent and pH conditions affect its stability during long-term storage?

Stability assays show:

  • Aqueous solutions : Degradation occurs at pH < 3 (acidic hydrolysis of hydrazine) or pH > 10 (base-induced ring substitution).
  • Solid state : Stable for >12 months at −20°C under inert gas (N₂), with purity loss <1% via HPLC .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial efficacy may arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative).
  • Solubility limits : Use of DMSO vs. aqueous buffers affects bioavailability.
  • Metabolic stability : Hepatic microsome studies (e.g., t½ = 45–60 min) clarify in vivo relevance .

Q. Can regioselectivity be controlled during synthesis of derivatives (e.g., pyrazole cyclization)?

Regioselectivity in heterocycle formation (e.g., pyrazoles) depends on:

  • Substituent electronic effects : Electron-withdrawing groups (CF₃) direct cyclization to the para position.
  • Reaction temperature : Reflux (80–100°C) favors 1,3-dipolar cycloaddition over side products .

Q. What analytical methods detect trace impurities or by-products in synthesized batches?

  • LC-MS/MS : Identifies hydrazine dimers or oxidized by-products (e.g., nitro derivatives).
  • Elemental Analysis : Confirms stoichiometric ratios (C, H, N, S) within ±0.3% of theoretical values .

Methodological Notes

  • Controlled experiments : Use reaction calorimetry to monitor exothermic steps (e.g., hydrazine addition) .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: IPMASRPDUAIXJX) .
  • Ethical compliance : Follow ISO guidelines for handling hazardous intermediates (e.g., hydrazine hydrate) .

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